Diisopropylarsine
Description
Diisopropylarsine, with the chemical formula $(C3H7)_2AsH$, is an organoarsenic compound characterized by two isopropyl groups attached to an arsenic atom. It belongs to the class of tertiary arsines, which are notable for their applications in coordination chemistry and organic synthesis. The compound exhibits reactivity typical of trivalent arsenic species, including susceptibility to oxidation and coordination with transition metals. Key physical properties include its volatility (evidenced by boiling points in derivatives) and its ability to form stable sulfides and oxides under specific conditions .
Properties
Molecular Formula |
C6H14As |
|---|---|
Molecular Weight |
161.10 g/mol |
InChI |
InChI=1S/C6H14As/c1-5(2)7-6(3)4/h5-6H,1-4H3 |
InChI Key |
FGTSLIFIYCNMQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[As]C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(propan-2-yl)arsane can be synthesized through the reaction of arsine (AsH3) with isopropyl halides under controlled conditions. The general reaction involves the nucleophilic substitution of hydrogen atoms in arsine with isopropyl groups. The reaction is typically carried out in the presence of a catalyst, such as an acid catalyst, to facilitate the substitution process .
Industrial Production Methods
In industrial settings, di(propan-2-yl)arsane is produced using similar synthetic routes but on a larger scale. The process involves the careful handling of arsine gas and isopropyl halides, with stringent safety measures due to the toxic nature of arsine. The reaction is conducted in specialized reactors designed to contain and neutralize any hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Di(propan-2-yl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di(propan-2-yl)arsenic oxide.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: Di(propan-2-yl)arsane can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are employed for substitution reactions.
Major Products Formed
Oxidation: Di(propan-2-yl)arsenic oxide.
Reduction: Simpler arsenic compounds such as arsine.
Substitution: Various substituted arsines depending on the reagents used.
Scientific Research Applications
Di(propan-2-yl)arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other organoarsenic compounds.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Mechanism of Action
The mechanism of action of di(propan-2-yl)arsane involves its interaction with various molecular targets, primarily through the formation of covalent bonds with biological molecules. The compound can interfere with cellular processes by binding to proteins and enzymes, disrupting their normal function. This interaction can lead to cellular toxicity, which is a significant consideration in its use and handling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethynylenebis(diisopropylarsine) vs. Ethynylenebis(dipropylarsine)
These compounds share an ethynylene backbone but differ in alkyl substituents (isopropyl vs. propyl). Key differences are highlighted below:
The higher boiling point of the isopropyl derivative suggests stronger intermolecular forces due to increased steric bulk. Lower density and refractive index in the isopropyl variant may reflect reduced molecular packing efficiency compared to linear propyl groups .
This compound vs. Tri(4-isopropylphenyl)arsine
Tri(4-isopropylphenyl)arsine replaces alkyl groups with aryl substituents, significantly altering reactivity and stability:
- Synthesis : The aryl derivative requires multi-step aromatic substitution, whereas this compound is synthesized via Grignard reactions .
- Stability : Aryl-substituted arsines exhibit enhanced air stability due to aromatic electron delocalization, contrasting with this compound’s pyrophoric nature (ignites in air) .
- Applications : Tri(4-isopropylphenyl)arsine is used in catalysis and materials science, while this compound serves as a precursor for sulfides and metal complexes .
This compound Sulfide vs. Dimethylarsine Disulfide
This compound sulfide $[(C3H7)2As]2S$ and dimethylarsine disulfide $[(CH3)2As]2S2$ demonstrate divergent reactivity:
- Synthesis : this compound sulfide forms via $H_2S$ treatment of the chloride, yielding white needles . Dimethylarsine disulfide is produced by direct sulfur addition .
- Reactivity : The bulkier isopropyl groups in this compound sulfide hinder further oxidation, whereas dimethyl derivatives readily form cacodylic acid $(CH3)2AsOOH$ upon exposure to oxygen .
Key Research Findings
- Steric Effects : Isopropyl groups impart steric hindrance, reducing reaction yields but enhancing thermal stability (e.g., higher boiling points) .
- Reactivity Trends : Linear alkyl chains (e.g., propyl) favor higher-density packing and increased refractive indices compared to branched analogs .
- Oxidation Sensitivity : this compound’s pyrophoric nature limits its utility in aerobic environments, whereas aryl-substituted analogs are more stable .
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